![molecular formula C9H17NOS B1472441 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol CAS No. 1552536-20-5](/img/structure/B1472441.png)
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol
Overview
Description
“1-(Tetrahydrothiophen-3-yl)piperidin-3-ol” is a chemical compound. It’s related to Piperidin-3-ol, which has a molecular formula of C5H11NO .
Synthesis Analysis
Piperidine derivatives, which “1-(Tetrahydrothiophen-3-yl)piperidin-3-ol” is likely a part of, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol and its derivatives are explored for their synthesis and unique chemical properties. The compound's structural and electronic properties, such as crystal structures and molecular interactions, have been analyzed through X-ray diffraction and ab initio molecular-orbital calculations, offering insights into their potential applications in medicinal chemistry and material science (Georges et al., 1989).
Catalytic Applications
Research has been conducted on the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, derived from piperidine compounds, as catalysts in oxidative cyclization processes. These complexes demonstrate potential in synthesizing various organic compounds through efficient catalytic reactions (Dönges et al., 2014).
Anticonvulsant Drug Research
Compounds structurally similar to 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol have been studied for their potential as anticonvulsant drugs. The research includes understanding the structure-activity relationships of these compounds, which could guide the development of new therapeutic agents (Georges et al., 1989).
Pharmaceutical Applications
Piperidine derivatives are investigated for their pharmaceutical applications, particularly in the realm of GABAA receptor agonists. The efficacy and receptor affinity of these compounds have been tested using in vitro pharmacological methods, which are crucial for the development of new drugs (Frølund et al., 1995).
Material Science
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol and its analogs have been utilized in material science research, particularly in the synthesis and characterization of complex molecules. The crystal structures and molecular configurations of these compounds have been thoroughly analyzed, contributing to a better understanding of their chemical properties (Naveen et al., 2015).
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Tetrahydrothiophen-3-yl)piperidin-3-ol”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(thiolan-3-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-9-2-1-4-10(6-9)8-3-5-12-7-8/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANURAWVJXJMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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